N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
Description
N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug development. The presence of the fluorophenyl and pyridinyl groups in its structure suggests potential interactions with various biological targets, making it a compound of interest in scientific research.
Properties
Molecular Formula |
C18H22FN3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H22FN3/c1-21(18-7-2-3-10-20-18)17-8-11-22(12-9-17)14-15-5-4-6-16(19)13-15/h2-7,10,13,17H,8-9,11-12,14H2,1H3 |
InChI Key |
SWYYQEJSHOTAPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and pyridinyl groups in its structure allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
- N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
- N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
Uniqueness
N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
